
(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as immobilized enzymes or metal catalysts, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents.
Major Products
Scientific Research Applications
®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a pleasant odor, commonly used in flavorings.
Benzyl benzoate: An ester with applications in fragrances and as a solvent.
Uniqueness
®-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an ethylamino group and a benzyl ester, which contribute to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in drug development and other scientific research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the benzyl ester enhances lipophilicity, facilitating membrane permeability. These interactions may modulate enzyme or receptor activity, leading to various biological effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. Notably, pyrrolidine derivatives have been shown to inhibit metalloprotease activity, which is crucial for treating conditions like myocardial ischemia and hypertension .
Enzyme | Inhibition Type | Disease Association |
---|---|---|
Metalloproteases | Competitive inhibition | Myocardial ischemia, hypertension |
Endothelin-converting enzyme | Inhibition | Congestive heart failure, arrhythmia |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, certain analogs have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating their potential as new antibacterial agents .
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
---|---|---|
MRSA | 0.13–0.255 μg/mL | Vancomycin |
MSSA | 0.125 μg/mL | Vancomycin |
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of various pyrrolidine derivatives against common bacterial pathogens. The results indicated that specific derivatives, including those based on this compound, exhibited superior antibacterial properties compared to traditional antibiotics like vancomycin .
Clinical Applications
The compound has been investigated for its potential in treating cardiovascular diseases due to its ability to inhibit metalloprotease enzymes involved in disease progression. This has led to interest in developing it as a therapeutic agent for conditions such as heart failure and pulmonary hypertension .
Properties
IUPAC Name |
benzyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-15-13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQAPNMIMNVLJD-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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